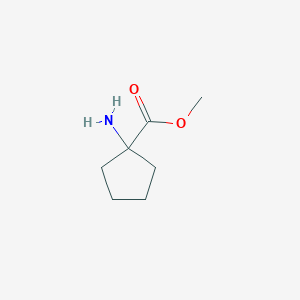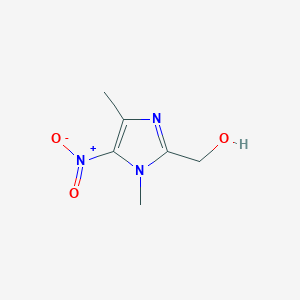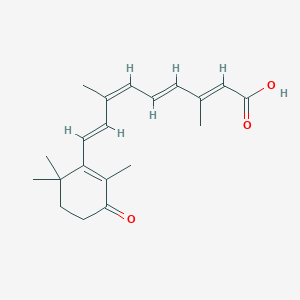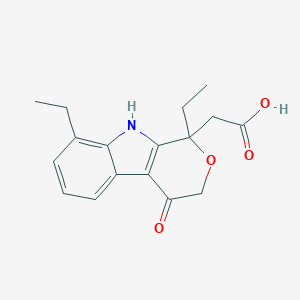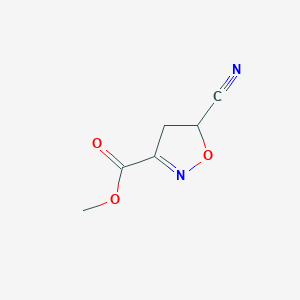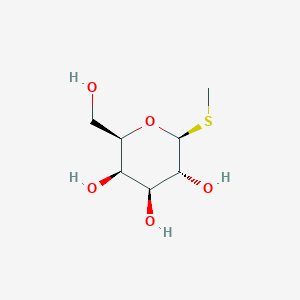![molecular formula C12H11NO4S B021515 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- CAS No. 105456-60-8](/img/structure/B21515.png)
1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-, also known as sulfoxaflor, is a chemical compound used as an insecticide. It was developed by Dow AgroSciences and is currently marketed under the trade name Transform. Sulfoxaflor is a member of the sulfoximine chemical class and is used to control a wide range of pests in a variety of crops.
Mécanisme D'action
Sulfoxaflor acts as a selective agonist of the insect nicotinic acetylcholine receptors, specifically the alpha4beta2 subtype. The binding of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- to these receptors leads to the activation of ion channels, resulting in the depolarization of the nerve cell membrane. This depolarization leads to the release of neurotransmitters, which in turn leads to muscle contraction and ultimately paralysis and death of the insect.
Biochemical and Physiological Effects:
Sulfoxaflor has been shown to have low toxicity to mammals and birds. It has a low potential for bioaccumulation and is rapidly metabolized and excreted from the body. Sulfoxaflor has also been shown to have a low impact on non-target organisms such as bees and other beneficial insects.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfoxaflor offers several advantages for lab experiments. It has a high potency against a wide range of pests, making it an effective tool for studying insect physiology and behavior. It is also relatively easy to synthesize and has a long shelf life, making it readily available for use in experiments. However, 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- also has some limitations. It is expensive compared to other insecticides and may not be suitable for use in large-scale field trials.
Orientations Futures
There are several future directions for research on 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-. One area of interest is the development of new formulations and delivery methods to improve its effectiveness and reduce its impact on non-target organisms. Another area of interest is the study of the long-term effects of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- on insect populations and the environment. Finally, there is a need for further research on the mechanism of action of 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- and its potential for use in pest management strategies.
Méthodes De Synthèse
Sulfoxaflor can be synthesized using a multistep process starting with 4-nitrophenylsulfone and 4-aminophenylsulfone. The first step involves the reduction of 4-nitrophenylsulfone to 4-aminophenylsulfone using sodium dithionite. The second step involves the reaction of 4-nitrophenylsulfone with 4-aminophenylsulfone to form 1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-. The reaction is catalyzed by palladium on carbon and uses hydrogen gas as a reducing agent.
Applications De Recherche Scientifique
Sulfoxaflor has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests including aphids, whiteflies, thrips, and leafhoppers. Sulfoxaflor works by targeting the nicotinic acetylcholine receptors in insects, which are responsible for transmitting nerve impulses. Sulfoxaflor binds to these receptors and disrupts the transmission of nerve impulses, leading to paralysis and death of the insect.
Propriétés
Numéro CAS |
105456-60-8 |
|---|---|
Nom du produit |
1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]- |
Formule moléculaire |
C12H11NO4S |
Poids moléculaire |
265.29 g/mol |
Nom IUPAC |
4-(4-aminophenyl)sulfonylbenzene-1,3-diol |
InChI |
InChI=1S/C12H11NO4S/c13-8-1-4-10(5-2-8)18(16,17)12-6-3-9(14)7-11(12)15/h1-7,14-15H,13H2 |
Clé InChI |
NQQLJFOGMTTYCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)O)O |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)
